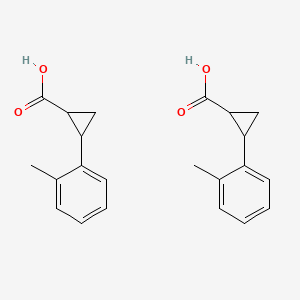
Methyl 3-fluoro-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-2-naphthoate is an organic compound with the molecular formula C12H9FO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom at the third position and a methoxycarbonyl group at the second position on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-fluoro-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: Methyl 3-fluoro-2-naphthyl alcohol.
Oxidation: 3-fluoro-2-naphthoic acid.
Applications De Recherche Scientifique
Methyl 3-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-fluoro-2-naphthoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Methyl 2-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-fluoro-2-naphthoic acid: The carboxylic acid analog of methyl 3-fluoro-2-naphthoate.
Methyl 3-hydroxy-2-naphthoate: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C12H9FO2 |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
methyl 3-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
Clé InChI |
CMHPMYBDWOALOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC=CC=C2C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
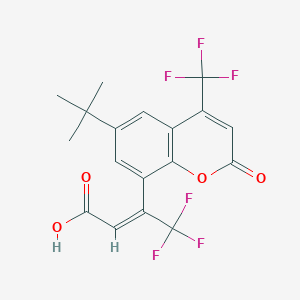



![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)

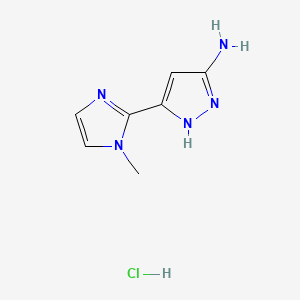

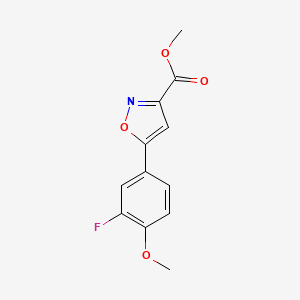

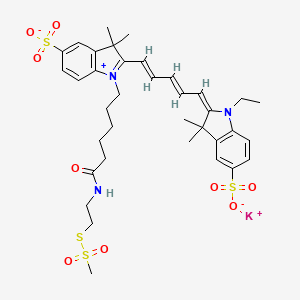
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
